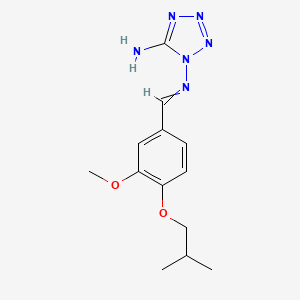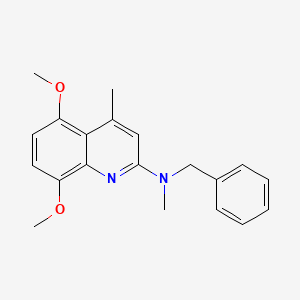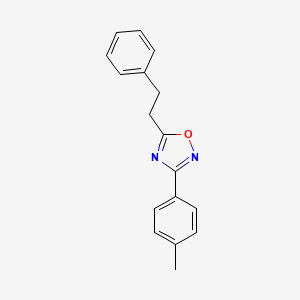
N~1~-(4-isobutoxy-3-methoxybenzylidene)-1H-tetrazole-1,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(4-isobutoxy-3-methoxybenzylidene)-1H-tetrazole-1,5-diamine, also known as IBT, is a tetrazole-based compound that has gained attention in the scientific community for its potential applications in medicinal chemistry. IBT has been shown to exhibit promising biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of N~1~-(4-isobutoxy-3-methoxybenzylidene)-1H-tetrazole-1,5-diamine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in tumor growth, microbial growth, and inflammation. N~1~-(4-isobutoxy-3-methoxybenzylidene)-1H-tetrazole-1,5-diamine has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in tumor invasion and metastasis. Additionally, N~1~-(4-isobutoxy-3-methoxybenzylidene)-1H-tetrazole-1,5-diamine has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
N~1~-(4-isobutoxy-3-methoxybenzylidene)-1H-tetrazole-1,5-diamine has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N~1~-(4-isobutoxy-3-methoxybenzylidene)-1H-tetrazole-1,5-diamine has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. Furthermore, N~1~-(4-isobutoxy-3-methoxybenzylidene)-1H-tetrazole-1,5-diamine has been found to modulate the immune response by increasing the production of certain immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N~1~-(4-isobutoxy-3-methoxybenzylidene)-1H-tetrazole-1,5-diamine in lab experiments is its ease of synthesis and purification. Additionally, N~1~-(4-isobutoxy-3-methoxybenzylidene)-1H-tetrazole-1,5-diamine has been shown to exhibit potent biological activities at low concentrations, making it a cost-effective compound for use in research. However, one of the limitations of using N~1~-(4-isobutoxy-3-methoxybenzylidene)-1H-tetrazole-1,5-diamine in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain assays.
Direcciones Futuras
There are several future directions for research on N~1~-(4-isobutoxy-3-methoxybenzylidene)-1H-tetrazole-1,5-diamine. One potential area of study is the development of N~1~-(4-isobutoxy-3-methoxybenzylidene)-1H-tetrazole-1,5-diamine-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further investigation into the mechanism of action of N~1~-(4-isobutoxy-3-methoxybenzylidene)-1H-tetrazole-1,5-diamine could provide insight into its potential therapeutic applications. Furthermore, the development of more efficient synthesis methods for N~1~-(4-isobutoxy-3-methoxybenzylidene)-1H-tetrazole-1,5-diamine could lead to its widespread use in research and drug development.
Métodos De Síntesis
N~1~-(4-isobutoxy-3-methoxybenzylidene)-1H-tetrazole-1,5-diamine can be synthesized through a simple and efficient method using readily available starting materials. The synthesis involves the condensation of 4-isobutoxy-3-methoxybenzaldehyde with 1H-tetrazole-1,5-diamine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure N~1~-(4-isobutoxy-3-methoxybenzylidene)-1H-tetrazole-1,5-diamine.
Aplicaciones Científicas De Investigación
N~1~-(4-isobutoxy-3-methoxybenzylidene)-1H-tetrazole-1,5-diamine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, N~1~-(4-isobutoxy-3-methoxybenzylidene)-1H-tetrazole-1,5-diamine has been found to possess potent antimicrobial activity against a wide range of bacteria and fungi. Furthermore, N~1~-(4-isobutoxy-3-methoxybenzylidene)-1H-tetrazole-1,5-diamine has been shown to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
1-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylideneamino]tetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c1-9(2)8-21-11-5-4-10(6-12(11)20-3)7-15-19-13(14)16-17-18-19/h4-7,9H,8H2,1-3H3,(H2,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHUGTCOLISSGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C=NN2C(=NN=N2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[3-Methoxy-4-(2-methylpropoxy)phenyl]methylideneamino]tetrazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5713249.png)



![5-(4-methoxyphenyl)-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5713293.png)
![methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate](/img/structure/B5713297.png)
![N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B5713303.png)

![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5713322.png)
![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B5713334.png)
![2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5713343.png)

![N-[3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B5713362.png)
